1-Benzyl-3-methyl-4-piperidone

Overview

Description

1-Benzyl-3-methyl-4-piperidone, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Like many organic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Its molecular weight (20328 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s lipophilicity and water solubility, which influence its distribution and excretion, are also important factors to consider .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-methylpiperidin-4-one. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals . Furthermore, the compound’s efficacy may be influenced by the physiological and pathological state of the organism in which it is administered.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used as an intermediate in the preparation of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-3-methylpiperidin-4-one may interact with enzymes and proteins involved in kinase signaling pathways.

Cellular Effects

Some related compounds have been shown to have cytotoxic effects on human cervical carcinoma (HeLa) cells

Molecular Mechanism

As an intermediate in the synthesis of kinase inhibitors , it may exert its effects through interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression

Metabolic Pathways

Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed into tertiary amine oxides

Biological Activity

1-Benzyl-3-methyl-4-piperidone, a piperidine derivative, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmacology, supported by research findings and case studies.

Chemical Structure and Properties

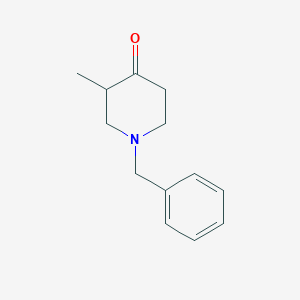

This compound is characterized by the following structural formula:

- Molecular Formula : C13H17NO

- Molecular Weight : Approximately 203.28 g/mol

- Appearance : Clear, slightly yellow to yellow liquid

The compound features a benzyl group attached to the nitrogen atom of the piperidine ring, along with a methyl group at the 3-position and a carbonyl group at the 4-position. These substitutions contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. It can act as an agonist or antagonist depending on the target receptor, influencing neurotransmitter pathways such as dopamine and serotonin systems. This interaction is crucial for its potential therapeutic effects in neuropharmacology .

Biological Activity and Applications

This compound has been investigated for several biological activities:

Synthesis and Pharmacological Evaluation

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. A notable study highlighted its role in synthesizing 3-methylfentanyls, showcasing its utility in developing potent analgesics .

Comparative Analysis with Analog Compounds

The following table summarizes the properties and activities of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Piperidine structure with benzyl group | Precursor for fentanyl analogs |

| 1-(4-Fluorobenzyl)-3-methyl-4-piperidone | Contains a fluorobenzyl group | Enhanced potency in analgesic effects |

| 1-Benzylpiperidin-4-one | Lacks methyl substitution at the 3-position | Different pharmacological profile |

This comparison illustrates how slight modifications can significantly alter pharmacological profiles, emphasizing the importance of structural nuances in drug design .

Scientific Research Applications

1-Benzyl-3-methyl-4-piperidone serves as an important intermediate in synthesizing various pharmaceuticals, including analgesics and anesthetics. Its structural properties allow it to interact with biological targets, potentially influencing neurotransmitter systems or acting as a precursor for more complex pharmacologically active compounds .

Case Study: Antipsychotic Development

Recent research has explored the modification of BMMP derivatives to create more effective antipsychotic medications. For instance, a study synthesized a derivative from BMMP that demonstrated promising in vitro activity against specific receptors associated with psychotic disorders. The ligand-receptor interactions were characterized at the molecular level, highlighting the potential of BMMP-based compounds in drug design .

Organic Synthesis Applications

In organic synthesis, BMMP is utilized as a versatile building block for creating various chemical entities. Its ability to undergo multiple chemical reactions makes it valuable in the development of new materials and compounds.

Notable Reactions Involving BMMP

- Reactions with Phosphonates : BMMP can react with triethyl phosphonoacetate in the presence of bases to yield both endocyclic and exocyclic olefins, showcasing its utility in synthetic pathways.

- Formation of Complex Molecules : The compound can participate in cyclization reactions that lead to the formation of complex piperidine derivatives used in pharmaceuticals .

Regulatory Considerations

Due to its structural similarity to certain controlled substances, BMMP has garnered attention regarding its potential misuse in illicit drug production. Regulatory bodies have noted that analogues of piperidones are being monitored closely due to their association with the synthesis of fentanyl and related compounds . This highlights the need for careful handling and regulation of BMMP within chemical manufacturing processes.

Chemical Reactions Analysis

Reaction with Triethyl Phosphono-Acetate

1-Benzyl-3-methyl-4-piperidone reacts with triethyl phosphono-acetate under basic conditions to form endocyclic and exocyclic olefins . The reaction mechanism involves a Horner-Wadsworth-Emmons (HWE) olefination, where the ketone group of the piperidone undergoes deprotonation and subsequent coupling with the phosphonate reagent.

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| This compound + Triethyl phosphono-acetate | Excess base (e.g., NaOH), reflux | Endocyclic and exocyclic olefin isomers | ~60–75% |

Comparative Analysis of Synthetic Routes

Stability and Functional Group Reactivity

The compound’s ketone group is highly reactive, enabling:

-

Nucleophilic additions (e.g., Grignard reagents).

-

Reductions to secondary alcohols (e.g., using LiAlH₄).

-

Condensation reactions with hydrazines to form hydrazones.

Environmental factors such as pH and temperature critically influence reaction outcomes. For example, acidic conditions promote hydrolysis of ester by-products, while basic conditions favor olefination .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-methyl-4-piperidone, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via ester hydrolysis and decarboxylation of precursors like 1-benzyl-3-carbethoxy-4-piperidone hydrochloride. Key steps involve controlled acidic or basic conditions to prevent side reactions during hydrolysis, followed by thermal decarboxylation. Alternative routes include cyanidation/nitrile reduction/cyclization sequences starting from 4-chlorobutyryl chloride and benzyl chloride . Yield optimization requires careful pH control, inert atmosphere (to prevent oxidation), and purification via recrystallization using solvents like ethanol or ethyl acetate.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation (H315/H319 hazards). Work should occur in a fume hood to avoid inhalation (P261/P271). Spills must be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste (P501). Storage requires airtight containers in cool (<25°C), dry conditions away from oxidizers (P403+P233) .

Q. How can the physical and chemical properties of this compound be experimentally validated?

- Answer : Key properties include:

- Melting Point : Differential Scanning Calorimetry (DSC) to confirm literature values (e.g., ~170°C for derivatives like 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride) .

- Refractive Index : Use an Abbe refractometer (reported range: 1.5315–1.5335) .

- Solubility : Test in polar (water, methanol) and nonpolar (hexane) solvents under standardized conditions (e.g., 25°C).

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in reported biological activities of 4-piperidone derivatives, including this compound?

- Answer : Discrepancies in bioactivity data (e.g., analgesic vs. CNS effects) can arise from assay variability (cell lines, dosage). Researchers should:

- Perform dose-response studies across multiple models (e.g., murine vs. human cell lines).

- Use orthogonal assays (e.g., ELISA for cytokine profiling, patch-clamp for ion channel effects) to confirm mechanisms.

- Analyze stereochemical purity via chiral HPLC, as impurities in enantiomers may skew results .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological profiles?

- Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., opioid receptors for analogs like alfentanil) .

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. benzyl groups) with logP, polar surface area, and bioavailability.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic targets .

Q. What experimental strategies address the lack of comprehensive toxicological data for this compound?

- Answer :

- In Vitro Tox Screens : Use Ames tests (bacterial mutagenicity) and hepatocyte viability assays (e.g., HepG2 cells).

- In Vivo Profiling : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues.

- Environmental Impact : Follow OECD 301 for biodegradability testing to comply with H412/H413 hazard classifications .

Q. How can crystallographic data inform the structural stability of this compound under varying experimental conditions?

- Answer : Single-crystal X-ray diffraction (as performed for analogs like 1-benzoyl-3-methyl-2,6-diphenyl-4-piperidone) reveals conformational flexibility in the piperidone ring. Stability under thermal stress (e.g., DSC) or pH extremes can be correlated with hydrogen-bonding patterns and packing efficiency in the crystal lattice .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating synthetic reproducibility in multi-step syntheses of this compound?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., reaction temperature, catalyst loading).

- Control Charts : Monitor intermediate purity (via HPLC) across batches to detect process drift.

- Principal Component Analysis (PCA) : Correlate spectral data (NMR, IR) with reaction outcomes to troubleshoot anomalies .

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Answer :

- Standardize compound purity (≥95% by LC-MS) and storage conditions (−20°C under argon).

- Include internal controls (e.g., reference inhibitors) in each assay plate.

- Validate results across independent labs using blinded sample testing .

Q. Structural and Mechanistic Insights

Q. What spectroscopic techniques are most robust for characterizing reactive intermediates in the synthesis of this compound?

- Answer :

- NMR : -NMR tracks carbonyl group transformations during ester hydrolysis.

- FT-IR : Monitor nitrile (C≡N) reduction to amine (N–H) in cyanidation routes.

- Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H] at m/z 203.28 for CHNO) and fragmentation patterns .

Q. What are the implications of the compound’s logP (2.1–2.5) for its pharmacokinetic optimization?

- Answer : The moderate lipophilicity suggests:

- Blood-Brain Barrier Penetration : Potential CNS activity, but may require prodrug strategies (e.g., esterification) to enhance solubility.

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) should be conducted to assess first-pass metabolism risks .

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQAJYCAXPHYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956224 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34737-89-8 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34737-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034737898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.